
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a bromomethyl group attached to the phenanthrene ring and two dibutylamine groups. Phenanthrene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine typically involves the bromomethylation of a phenanthrene derivative followed by the introduction of dibutylamine groups. One common method includes the bromination of phenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenanthrene is then subjected to a nucleophilic substitution reaction with dibutylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and nucleophilic substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenanthrene oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield phenanthrene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted phenanthrene derivatives, while oxidation can produce phenanthrene oxides.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The dibutylamine groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(Chloromethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Hydroxymethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Methoxymethyl)-N,N-dibutylphenanthren-2-amine
Uniqueness
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro-, hydroxy-, and methoxy-substituted counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the dibutylamine groups enhance the compound’s solubility and potential biological activity.
Propiedades
Número CAS |
591253-53-1 |
|---|---|
Fórmula molecular |
C23H28BrN |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
8-(bromomethyl)-N,N-dibutylphenanthren-2-amine |
InChI |
InChI=1S/C23H28BrN/c1-3-5-14-25(15-6-4-2)20-11-13-21-18(16-20)10-12-22-19(17-24)8-7-9-23(21)22/h7-13,16H,3-6,14-15,17H2,1-2H3 |
Clave InChI |
RVQZRINUQNABGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


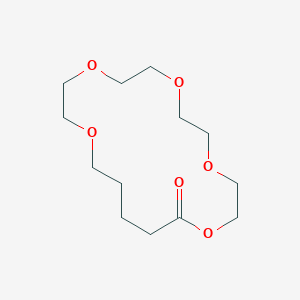
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
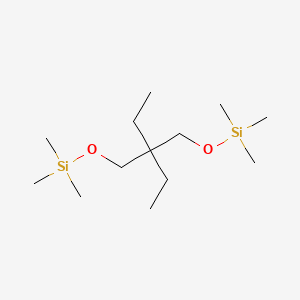
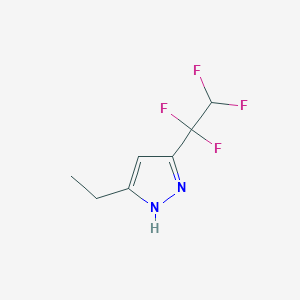

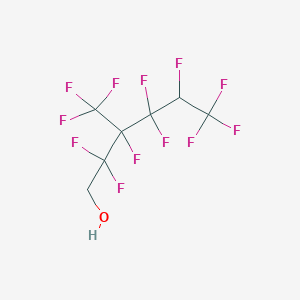
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
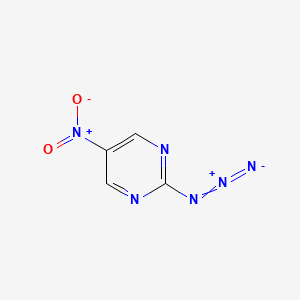
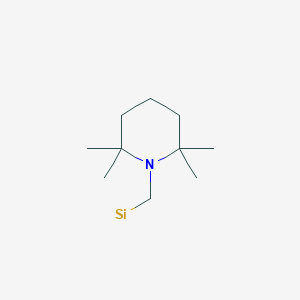
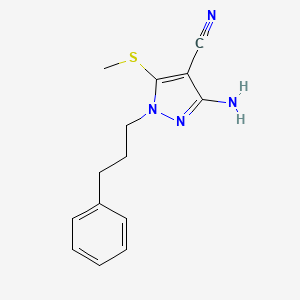
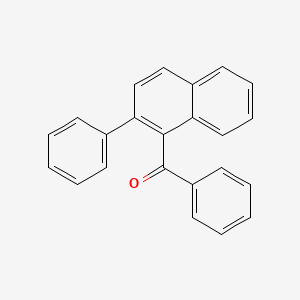
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

